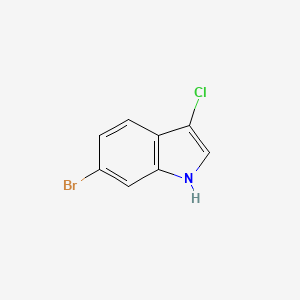

6-bromo-3-chloro-1H-indole

Description

Structure

3D Structure

Properties

IUPAC Name |

6-bromo-3-chloro-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrClN/c9-5-1-2-6-7(10)4-11-8(6)3-5/h1-4,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNAPHNHPMKKVKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)NC=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10483320 | |

| Record name | 6-bromo-3-chloro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10483320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57916-08-2 | |

| Record name | 6-bromo-3-chloro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10483320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 6-bromo-3-chloro-1H-indole (CAS No: 57916-08-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-bromo-3-chloro-1H-indole is a halogenated indole that has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and natural product synthesis. As a marine-derived natural product isolated from Ptychodera flava, its unique substitution pattern offers a versatile scaffold for the development of novel therapeutic agents and complex molecular architectures.[1] The indole core is a privileged structure in drug discovery, and the presence of both bromine and chlorine atoms on the ring system of this compound provides distinct physicochemical properties and multiple points for further chemical modification. This guide aims to provide a comprehensive overview of the synthesis, properties, reactivity, and applications of 6-bromo-3-chloro-1H-indole, serving as a valuable resource for researchers engaged in drug development and organic synthesis.

Physicochemical Properties

A summary of the key physicochemical properties of 6-bromo-3-chloro-1H-indole is presented in the table below. These properties are essential for its handling, characterization, and application in various experimental settings.

| Property | Value | Source |

| CAS Number | 57916-08-2 | [1] |

| Molecular Formula | C₈H₅BrClN | [1] |

| Molecular Weight | 230.49 g/mol | [1] |

| IUPAC Name | 6-bromo-3-chloro-1H-indole | [1] |

| Appearance | In its pure form, it is expected to be a solid. | Inferred from related compounds |

| Solubility | Soluble in organic solvents such as DMSO. | |

| Storage | Store at -20°C for long-term stability. |

Synthesis of 6-bromo-3-chloro-1H-indole

While 6-bromo-3-chloro-1H-indole is a natural product, its laboratory synthesis is crucial for ensuring a reliable supply for research and development. A plausible and efficient synthetic route involves the direct chlorination of 6-bromoindole. The C3 position of the indole ring is the most electron-rich and, therefore, the most susceptible to electrophilic substitution.

Proposed Synthetic Protocol: Direct Chlorination of 6-bromoindole

This protocol is based on established methods for the C3-chlorination of indoles.

Step 1: Preparation of the Chlorinating Agent

N-Chlorosuccinimide (NCS) is a mild and effective chlorinating agent for indoles. It is commercially available and can be used directly.

Step 2: Chlorination Reaction

-

In a round-bottom flask, dissolve 6-bromoindole (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Cool the solution to 0°C in an ice bath.

-

Slowly add N-Chlorosuccinimide (NCS) (1.1 equivalents) portion-wise to the stirred solution. The reaction is typically rapid.

-

Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure 6-bromo-3-chloro-1H-indole.

Causality Behind Experimental Choices

-

Choice of Starting Material: 6-bromoindole is a commercially available and logical precursor, allowing for the regioselective introduction of the chlorine atom at the desired C3 position.

-

Choice of Chlorinating Agent: NCS is chosen for its mild reactivity, which helps to prevent over-chlorination and the formation of side products.

-

Reaction Conditions: The reaction is carried out at a low temperature (0°C) to control the exothermicity of the reaction and enhance selectivity.

-

Solvent Selection: Aprotic solvents like DCM or THF are used as they do not react with the chlorinating agent and effectively dissolve the reactants.

Reactivity and Chemical Transformations

The reactivity of 6-bromo-3-chloro-1H-indole is dictated by the indole nucleus and the two halogen substituents.

-

N-H Acidity and Alkylation/Acylation: The N-H proton of the indole ring is weakly acidic and can be deprotonated with a suitable base (e.g., NaH) to form an indolyl anion. This anion can then react with various electrophiles, allowing for the introduction of substituents at the N1 position. This is a common strategy for modifying the properties of indole-based compounds.[2]

-

Electrophilic Substitution: While the C3 position is already substituted, further electrophilic aromatic substitution on the benzene ring is possible, directed by the existing substituents. The bromine at C6 will direct incoming electrophiles to the C5 and C7 positions.

-

Palladium-Catalyzed Cross-Coupling Reactions: The bromine atom at the C6 position is amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination reactions. These reactions are powerful tools for creating carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a diverse range of derivatives.[2]

-

Nucleophilic Substitution at C3: The chlorine atom at the C3 position can potentially undergo nucleophilic substitution, although this is generally less facile than on a simple alkyl halide due to the electronic nature of the indole ring.

Applications in Drug Discovery and Organic Synthesis

The primary application of 6-bromo-3-chloro-1H-indole is as a versatile building block in the synthesis of more complex molecules with potential biological activity. Indole derivatives are known to exhibit a wide range of pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities.

A notable application of the related compound, 6-bromoindole, is in the synthesis of inhibitors of bacterial cystathionine γ-lyase (bCSE).[1] These inhibitors have been shown to potentiate the effects of antibiotics against pathogenic bacteria.[1] Given this precedent, 6-bromo-3-chloro-1H-indole represents a valuable starting material for the development of novel antibacterial agents and other therapeutics. The presence of the chloro group at the C3 position offers an additional point of diversification compared to 6-bromoindole, potentially leading to compounds with improved potency or altered pharmacological profiles.

Safety and Handling

As there is no specific safety data sheet (SDS) for 6-bromo-3-chloro-1H-indole, it is prudent to handle it with the same precautions as for other halogenated indoles. Based on the SDS for related compounds such as 6-bromoindole and 6-bromoindole-3-carboxaldehyde, the following safety measures are recommended:[3][4]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

First Aid:

-

In case of skin contact: Wash with plenty of soap and water.

-

In case of eye contact: Rinse cautiously with water for several minutes.

-

If inhaled: Move to fresh air.

-

If swallowed: Rinse mouth. Seek medical attention in all cases of exposure.

-

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12269921, 6-bromo-3-chloro-1H-indole. Retrieved January 23, 2026 from [Link].

-

Potapov, K. V., Novikov, R. A., Novikov, M., & Mitkevich, V. (2023). Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3. Molecules, 28(8), 3537. [Link]

-

Li, X., Cheng, Y., Li, Y., Sun, F., Zhan, X., Yang, Z., Yang, J., & Du, Y. (2024). DMSO/SOCl2-Enabled Synthesis of 3-Chloroindoles via Desulfonylative Chlorocyclization of N,N-Disubstituted 2-Alkynylanilines. The Journal of Organic Chemistry, 89(3), 2039–2049. [Link]

- Google Patents. (n.d.). CN104292145A - Preparation method of 6-bromoindole derivative.

Sources

An In-Depth Technical Guide to 6-bromo-3-chloro-1H-indole: From Synthesis to Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Foreword

The indole scaffold represents a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1] The strategic introduction of halogen atoms onto this scaffold can significantly modulate a compound's physicochemical properties and biological functions. This guide focuses on 6-bromo-3-chloro-1H-indole, a halogenated indole that has garnered interest due to its presence in marine natural products and its potential as a building block in the synthesis of novel therapeutic agents. This document provides a comprehensive overview of its chemical properties, a detailed protocol for its synthesis and characterization, and an exploration of its current and potential applications in research and drug development.

Physicochemical Properties of 6-bromo-3-chloro-1H-indole

6-bromo-3-chloro-1H-indole is a solid organic compound with the molecular formula C₈H₅BrClN.[1] A thorough understanding of its physical and chemical properties is fundamental for its effective use in research and synthesis.

| Property | Value | Source |

| Molecular Weight | 230.49 g/mol | [1] |

| Exact Mass | 228.92939 Da | [1] |

| Appearance | Solid | - |

| CAS Number | 57916-08-2 | [1] |

| XLogP3-AA | 3.4 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 0 | [1] |

Table 1: Key Physicochemical Properties of 6-bromo-3-chloro-1H-indole.

The presence of both bromine and chlorine atoms significantly influences the molecule's lipophilicity and reactivity, making it a versatile intermediate in organic synthesis.

Synthesis and Purification

The synthesis of 6-bromo-3-chloro-1H-indole can be achieved through the direct chlorination of 6-bromoindole. The C3 position of the indole ring is particularly susceptible to electrophilic substitution, making this a regioselective transformation.

Synthetic Pathway

Sources

Introduction: The Significance of Spectroscopic Characterization

An In-Depth Technical Guide to the Spectroscopic Data of 6-bromo-3-chloro-1H-indole

This guide provides a detailed analysis of the expected spectroscopic data for 6-bromo-3-chloro-1H-indole, a halogenated indole derivative of interest to researchers in medicinal chemistry and drug development. Given the limited availability of published, peer-reviewed spectra for this specific compound, this document leverages established principles of spectroscopy and comparative data from structurally related analogs to provide a robust, predictive framework for its characterization.

6-bromo-3-chloro-1H-indole (C₈H₅BrClN, Molecular Weight: 230.49 g/mol ) is a member of the halogenated indole family, a class of compounds with diverse biological activities.[1][2] Accurate structural elucidation is the cornerstone of any chemical research, particularly in drug discovery where precise knowledge of a molecule's architecture is paramount for understanding its interaction with biological targets. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy provide a detailed "fingerprint" of a molecule, confirming its identity, purity, and structural features.

This guide will delve into the predicted spectroscopic data for 6-bromo-3-chloro-1H-indole, offering a comprehensive interpretation grounded in fundamental principles and data from analogous compounds. This predictive analysis serves as a powerful tool for researchers in verifying the synthesis of this target molecule and in anticipating its spectral properties.

Molecular Structure and Atom Numbering

A clear and consistent atom numbering system is essential for unambiguous spectral assignment. The following diagram illustrates the structure of 6-bromo-3-chloro-1H-indole with the IUPAC numbering convention that will be used throughout this guide.

Sources

Biological activity of 6-bromo-3-chloro-1H-indole

An In-Depth Technical Guide to the Biological Activity of 6-bromo-3-chloro-1H-indole

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities. Halogenated indoles, in particular, have garnered significant attention for their potent and often selective biological effects. This technical guide focuses on 6-bromo-3-chloro-1H-indole, a marine-derived natural product, providing a comprehensive overview of its known and potential biological activities. Drawing upon data from related bromo- and chloro-indole derivatives, this document will explore its potential as an antimicrobial, antibiofilm, and cytotoxic agent. Detailed experimental protocols and mechanistic insights are provided to empower researchers in the exploration of this promising compound.

Part 1: The 6-bromo-3-chloro-1H-indole Core: Structure and Significance

6-bromo-3-chloro-1H-indole is a halogenated indole that has been identified in the marine hemichordate Ptychodera flava.[1][2] Its structure is characterized by the fusion of a benzene ring and a pyrrole ring, with a bromine atom at the 6-position and a chlorine atom at the 3-position.

Chemical and Physical Properties [1]

| Property | Value |

|---|---|

| Molecular Formula | C₈H₅BrClN |

| Molecular Weight | 230.49 g/mol |

| IUPAC Name | 6-bromo-3-chloro-1H-indole |

| CAS Number | 57916-08-2 |

| SMILES | C1=CC2=C(C=C1Br)NC=C2Cl |

The presence of two different halogen atoms on the indole ring suggests the potential for unique biological activities. Halogenation can significantly alter the electronic properties, lipophilicity, and metabolic stability of a molecule, often leading to enhanced potency and target selectivity.

The indole ring itself is a key pharmacophore, known to interact with a variety of biological targets through hydrogen bonding, π-π stacking, and hydrophobic interactions.[3] The exploration of substituted indoles like 6-bromo-3-chloro-1H-indole is a promising avenue for the discovery of novel therapeutic agents.

Part 2: Synthesis and Derivatization Strategies

While 6-bromo-3-chloro-1H-indole is a natural product, its isolation from marine sources can be challenging and may not provide sufficient quantities for extensive biological evaluation. Therefore, chemical synthesis is a crucial aspect of its study. The synthesis of halogenated indoles can be approached through various methods, often starting from commercially available substituted anilines or indoles.

A plausible synthetic approach for 6-bromo-3-chloro-1H-indole could involve the chlorination of 6-bromoindole.

Conceptual Synthetic Workflow

Sources

Halogenated Indoles as a Promising Frontier in Antifungal Drug Discovery: A Technical Guide

Foreword: The Imperative for Novel Antifungal Agents

The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a formidable challenge to global public health. Pathogenic fungi, such as Candida species, are responsible for a spectrum of diseases, from superficial mucosal infections to life-threatening systemic conditions, particularly in immunocompromised individuals. The current antifungal armamentarium is limited, and its efficacy is increasingly compromised by resistance mechanisms. This landscape underscores the urgent need for novel antifungal agents with distinct mechanisms of action. The indole scaffold, a privileged structure in medicinal chemistry, has emerged as a promising starting point for the development of new therapeutics.[1][2] This guide provides an in-depth technical exploration of halogenated indoles, a class of compounds demonstrating potent and multifaceted antifungal properties.

The Chemical Advantage: Why Halogenated Indoles?

The indole ring system, with its unique electronic properties and ability to participate in various biological interactions, serves as an excellent foundation for drug design.[3] The introduction of halogen atoms onto this scaffold profoundly influences the molecule's physicochemical properties, including its lipophilicity, electronic distribution, and metabolic stability. These modifications can significantly enhance biological activity by improving the compound's ability to penetrate fungal cell membranes and interact with molecular targets.[4]

Quantitative Structure-Activity Relationship (QSAR) studies have consistently demonstrated that the position and nature of the halogen substituent are critical for antifungal potency. Specifically, halogenation at the C4, C5, and C6 positions of the indole ring has been identified as optimal for enhancing antifungal activity.[5][6] This is attributed to the increased hydrophobic and electron-withdrawing effects conferred by the halogens, which appear to be key determinants of their bioactivity.[5]

Unraveling the Antifungal Mechanism of Action

Halogenated indoles exert their antifungal effects through a multi-pronged attack on fungal physiology, rather than a single target. This pleiotropic mechanism is advantageous as it may reduce the likelihood of resistance development. The primary modes of action identified to date include the induction of oxidative stress, disruption of morphogenesis, and interference with key signaling pathways.

Induction of Reactive Oxygen Species (ROS)

A hallmark of the antifungal activity of halogenated indoles is the induction of reactive oxygen species (ROS) within the fungal cell.[4][5] ROS, such as superoxide anions and hydrogen peroxide, are highly reactive molecules that can cause widespread damage to cellular components, including lipids, proteins, and nucleic acids. This oxidative stress disrupts cellular homeostasis and can trigger programmed cell death (apoptosis). The accumulation of ROS is a key contributor to the fungicidal activity of these compounds.[4][5]

Inhibition of Virulence Factors: Morphogenesis and Biofilm Formation

The ability of pathogenic fungi like Candida albicans to switch from a yeast-like to a filamentous (hyphal) form is a critical virulence factor, enabling tissue invasion and immune evasion. Halogenated indoles have been shown to potently inhibit this yeast-to-hyphae transition.[5] By preventing filamentation, these compounds can significantly attenuate the pathogenicity of the fungus.

Furthermore, many fungal infections are associated with the formation of biofilms, structured communities of cells encased in an extracellular matrix. Biofilms confer increased resistance to antifungal drugs and host immune defenses. Halogenated indoles effectively inhibit biofilm formation and can disrupt pre-formed biofilms, rendering the fungal cells more susceptible to treatment.[5]

The proposed mechanism of action, from membrane interaction to the downstream effects on fungal virulence, is depicted in the following diagram:

Caption: Proposed mechanism of action for halogenated indoles.

Structure-Activity Relationship (SAR) Insights

The antifungal potency of halogenated indoles is exquisitely sensitive to the substitution pattern on the indole nucleus. A systematic evaluation of various halogenated derivatives has provided key insights into the structural requirements for optimal activity.

| Compound | Halogen Substitution | MIC against C. albicans (µg/mL) | Reference |

| 4,6-Dibromoindole | 4-Br, 6-Br | 10-50 | [5][7] |

| 5-Bromo-4-chloroindole | 5-Br, 4-Cl | 10-50 | [5] |

| Ketoconazole | - | 25-400 | [7] |

| Miconazole | - | 10-50 | [7] |

As the table illustrates, di-halogenated indoles such as 4,6-dibromoindole and 5-bromo-4-chloroindole exhibit potent antifungal activity, with Minimum Inhibitory Concentrations (MICs) comparable to the established antifungal agent miconazole and significantly lower than ketoconazole against a range of Candida species.[7] The data strongly suggests that di-halogenation at the C4, C5, and C6 positions is a key determinant of antifungal efficacy.[5]

Essential Experimental Protocols

To facilitate further research in this promising area, this section provides detailed, step-by-step methodologies for the synthesis of a potent halogenated indole and the evaluation of its antifungal properties.

Synthesis of a Model Halogenated Indole: 4,6-Dibromoindole

While numerous synthetic routes to halogenated indoles exist, a common approach involves the electrophilic halogenation of an indole precursor.[3] The following is a representative protocol for the synthesis of 4,6-dibromoindole, a compound with demonstrated high antifungal activity.

Materials:

-

Indole

-

N-Bromosuccinimide (NBS)

-

Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography

Procedure:

-

Dissolve indole in DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0°C in an ice bath.

-

Slowly add N-Bromosuccinimide (2.2 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0°C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Extract the aqueous mixture with dichloromethane (3x).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to yield pure 4,6-dibromoindole.

-

Characterize the final product by NMR and mass spectrometry to confirm its structure and purity.

This synthetic workflow is illustrated below:

Caption: Synthetic workflow for 4,6-dibromoindole.

In Vitro Antifungal Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is a fundamental technique to determine the lowest concentration of an antifungal agent that inhibits the visible growth of a fungus. The broth microdilution method, as standardized by the Clinical and Laboratory Standards Institute (CLSI), is widely used.

Materials:

-

Fungal isolate (e.g., Candida albicans)

-

RPMI-1640 medium buffered with MOPS

-

Halogenated indole compound (stock solution in DMSO)

-

Sterile 96-well microtiter plates

-

Spectrophotometer (plate reader)

Procedure:

-

Prepare a standardized fungal inoculum (0.5-2.5 x 10^3 cells/mL) in RPMI-1640 medium.

-

In a 96-well plate, perform serial two-fold dilutions of the halogenated indole compound in RPMI-1640 medium. The final volume in each well should be 100 µL.

-

Add 100 µL of the fungal inoculum to each well, bringing the total volume to 200 µL.

-

Include a positive control (fungal inoculum without the compound) and a negative control (medium only).

-

Incubate the plates at 35°C for 24-48 hours.

-

Determine the MIC by visual inspection of turbidity or by measuring the optical density at 600 nm using a microplate reader. The MIC is the lowest concentration of the compound that causes a significant inhibition of growth (typically ≥50% or ≥90%) compared to the positive control.

Fungal Biofilm Inhibition Assay

This assay quantifies the ability of a compound to prevent the formation of fungal biofilms.

Materials:

-

Fungal isolate

-

Appropriate growth medium (e.g., RPMI-1640)

-

Halogenated indole compound

-

Sterile 96-well flat-bottom microtiter plates

-

0.1% Crystal Violet solution

-

30% Acetic acid

Procedure:

-

Prepare a fungal inoculum as described for the MIC assay.

-

Add 100 µL of the fungal inoculum to each well of a 96-well plate.

-

Add 100 µL of the halogenated indole compound at various concentrations to the wells.

-

Incubate the plate at 37°C for 24-48 hours to allow for biofilm formation.

-

Gently wash the wells with phosphate-buffered saline (PBS) to remove planktonic (non-adherent) cells.

-

Stain the adherent biofilms with 125 µL of 0.1% crystal violet for 15 minutes.

-

Wash the wells again with PBS to remove excess stain.

-

Solubilize the stained biofilms by adding 125 µL of 30% acetic acid to each well.

-

Quantify the biofilm formation by measuring the absorbance at 550 nm using a microplate reader.

Measurement of Intracellular ROS Production

The production of ROS can be measured using fluorescent probes that become fluorescent upon oxidation.

Materials:

-

Fungal cells

-

2',7'-Dichlorodihydrofluorescein diacetate (H2DCFDA) probe

-

Halogenated indole compound

-

Fluorometer or fluorescence microscope

Procedure:

-

Grow fungal cells to the mid-logarithmic phase.

-

Treat the cells with the halogenated indole compound at the desired concentration for a specified time.

-

Load the cells with the H2DCFDA probe by incubating them in a solution containing the probe.

-

Wash the cells to remove the excess probe.

-

Measure the fluorescence intensity of the cells using a fluorometer or visualize the fluorescence using a fluorescence microscope. An increase in fluorescence intensity indicates an increase in intracellular ROS levels.

In Vivo Efficacy and Toxicological Profile

While in vitro assays provide valuable initial data, in vivo studies are essential to evaluate the therapeutic potential and safety of any new antifungal candidate.

In Vivo Efficacy in a Galleria mellonella Model

The greater wax moth larva, Galleria mellonella, is a widely used invertebrate model for studying fungal pathogenesis and evaluating the efficacy of antifungal compounds. This model offers several advantages, including a low cost, rapid results, and ethical considerations.

Procedure Outline:

-

Infect G. mellonella larvae with a standardized dose of the fungal pathogen.

-

Administer the halogenated indole compound at various doses to different groups of infected larvae.

-

Include a control group of infected larvae that receive a vehicle control.

-

Monitor the survival of the larvae over several days.

-

An effective antifungal compound will significantly increase the survival rate of the infected larvae compared to the control group.

Cytotoxicity Assessment

It is crucial to assess the potential toxicity of new antifungal compounds to mammalian cells. A common method involves using a human cell line, such as the liver-derived HepG2 cell line.

Procedure Outline (MTT Assay):

-

Seed HepG2 cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the halogenated indole compound for 24-72 hours.

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate. Viable cells with active mitochondria will reduce MTT to a purple formazan product.

-

Solubilize the formazan crystals and measure the absorbance at a specific wavelength.

-

A decrease in absorbance indicates a reduction in cell viability, allowing for the determination of the compound's cytotoxic concentration (e.g., IC50).

Studies have shown that some di-halogenated indoles exhibit moderate cytotoxicity in HepG2 cells, with median lethal doses (LD50) of 35.5 µg/mL and 75.3 µg/mL for 4,6-dibromoindole and 5-bromo-4-chloroindole, respectively.[5] This indicates a potential therapeutic window, but further optimization to improve the selectivity index (ratio of cytotoxicity to antifungal activity) is a key area for future research.

Future Perspectives and Conclusion

Halogenated indoles represent a highly promising class of antifungal agents with a compelling profile of potent activity against drug-resistant fungi, a multifaceted mechanism of action that may circumvent resistance, and a well-defined structure-activity relationship that can guide further optimization. The experimental protocols detailed in this guide provide a robust framework for researchers to advance the study of these compounds.

Future research should focus on several key areas:

-

Lead Optimization: Synthesizing and screening a broader range of halogenated indole analogues to improve antifungal potency and minimize host cytotoxicity.

-

Mechanism of Action Elucidation: Further investigation into the precise molecular targets and signaling pathways affected by these compounds to gain a deeper understanding of their antifungal effects.

-

In Vivo Studies: Comprehensive evaluation of the most promising candidates in mammalian models of fungal infection to assess their pharmacokinetic properties, in vivo efficacy, and safety profiles.

-

Combination Therapy: Exploring the potential of halogenated indoles in combination with existing antifungal drugs to enhance efficacy and combat resistance.

References

-

Jeong, M., et al. (2023). Antifungal Activities of Multi-Halogenated Indoles Against Drug-Resistant Candida Species. Journal of Fungi, 9(1), 108. Available at: [Link]

-

Singh, R., et al. (2023). Design, Synthesis of Indole Derivatives for The Evaluation of Anti-Fungal Activity. World Journal of Pharmaceutical Research, 12(15), 1336-1350. Available at: [Link]

-

Sharma, A. K., et al. (2023). A REVIEW ON PHARMACOLOGICAL EVALUATION OF INDOLE DERIVATIVES FOR ANTIFUNGAL THERAPY. World Journal of Pharmacy and Pharmaceutical Sciences, 12(6), 318-330. Available at: [Link]

-

Jeong, M., et al. (2023). Antifungal Activities of Multi-Halogenated Indoles Against Drug-Resistant Candida Species. Preprints.org. Available at: [Link]

-

GeneOnline. (2023). Study Explores Antifungal Potential and Broad Pharmacological Activities of Indole Derivatives. GeneOnline News. Available at: [Link]

-

Xu, H., et al. (2010). Antifungal activities of some indole derivatives. Zeitschrift für Naturforschung C, 65(7-8), 437-439. Available at: [Link]

-

Vogelsang, J., & Imming, P. (2005). An improved synthetic procedure for 6,6'-dibromoindigo (Tyrian purple). Arkivoc, 2005(3), 136-140. Available at: [Link]

-

Singh, R., et al. (2023). A REVIEW ON PHARMACOLOGICAL EVALUATION OF INDOLE DERIVATIVES FOR ANTIFUNGAL THERAPY. ResearchGate. Available at: [Link]

-

Xu, H., et al. (2010). Antifungal Activities of Some Indole Derivatives. ResearchGate. Available at: [Link]

-

Wang, Y., et al. (2022). Synthesis, structure-activity relationship and evaluation of antifungal activity of tryptanthrin derivatives against drug-resistant Candida albicans. Bioorganic & Medicinal Chemistry Letters, 62, 128639. Available at: [Link]

-

Cooksey, C. J. (2011). Preparation of Tyrian Purple (6,6'-Dibromoindigo): Past and Present. Molecules, 16(7), 5563-5587. Available at: [Link]

-

Jeong, M., et al. (2023). Antifungal Activities of Multi-Halogenated Indoles Against Drug-Resistant Candida Species. MDPI. Available at: [Link]

-

Singh, R., et al. (2023). INDOLE (SYNTHETIC/NATURAL) AS ANTIFUNGAL AGENTS. IIP Series. Available at: [Link]

-

Al-Tannak, N. F., et al. (2019). Antifungal Activities of 4″,6″-Disubstituted Amphiphilic Kanamycins. Molecules, 24(10), 1937. Available at: [Link]

-

Sanna, C., et al. (2021). Lichen Xanthones as Models for New Antifungal Agents. ResearchGate. Available at: [Link]

-

Wang, Y., et al. (2022). Synthesis, structure-activity relationship and biological evaluation of indole derivatives as anti-Candida albicans agents. Bioorganic & Medicinal Chemistry, 62, 116723. Available at: [Link]

- Wang, W., et al. (2019). Preparation method of 6-bromoindole derivative. Google Patents.

-

Tidwell, R. R., et al. (1997). Structure-In Vitro Activity Relationships of Pentamidine Analogues and Dication-Substituted Bis-Benzimidazoles as New Antifungal Agents. Antimicrobial Agents and Chemotherapy, 41(8), 1713-1716. Available at: [Link]

-

Iyer, K. R., et al. (2021). Identification of triazenyl indoles as inhibitors of fungal fatty acid biosynthesis with broad-spectrum activity. ResearchGate. Available at: [Link]

-

Campana, R., et al. (2019). Marine Bisindole Alkaloid 2,2-bis(6-bromo-3-indolyl)ethylamine to Control and Prevent Fungal Growth on Building Material: A Potential Antifungal Agent. Applied Microbiology and Biotechnology, 103(15), 6331-6340. Available at: [Link]

-

Wang, W., et al. (2017). Synthesis of 6-bromo-4-iodoquinoline. ResearchGate. Available at: [Link]

-

Li, Y., et al. (2022). Synthesis, Characterization, and Evaluation of the Antifungal Properties of 3-Indolyl-3-Hydroxy Oxindole Derivatives Against Plant Pathogenic Fungi. Molecules, 27(19), 6539. Available at: [Link]

-

Wang, W., et al. (2017). Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. geneonline.com [geneonline.com]

- 3. researchgate.net [researchgate.net]

- 4. Antifungal Activities of Multi-Halogenated Indoles Against Drug-Resistant Candida Species - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antifungal Activities of Multi-Halogenated Indoles Against Drug-Resistant Candida Species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tekhelet.com [tekhelet.com]

- 7. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) Studies of 6-Bromo-3-chloro-1H-indole Analogs

This guide provides a comprehensive framework for researchers, medicinal chemists, and drug development professionals embarking on the exploration of 6-bromo-3-chloro-1H-indole analogs. Rather than a retrospective review of a well-established class, this document serves as a prospective blueprint for initiating a robust SAR study. It outlines the strategic synthesis, rationale for analog design, and methodologies for biological evaluation, grounded in the established principles of medicinal chemistry.

The indole scaffold is a cornerstone in medicinal chemistry, renowned for its ability to engage with a multitude of biological targets through hydrogen bonding, π–π stacking, and hydrophobic interactions.[1] The specific functionalization with a bromine atom at the C6-position and a chlorine atom at the C3-position creates a unique chemical entity. This di-halogenated scaffold offers distinct advantages: the C6-bromo position serves as a versatile handle for late-stage functionalization via cross-coupling reactions, while the C3-chloro atom modulates the electronic properties of the pyrrole ring and provides a site for nucleophilic substitution. This strategic combination allows for a systematic and multi-pronged exploration of chemical space to optimize biological activity.

The 6-Bromo-3-chloro-1H-indole Core: Synthesis and Strategic Importance

The foundation of any SAR study is the efficient and reliable synthesis of the core scaffold. The preparation of 6-bromo-3-chloro-1H-indole is a critical first step that enables all subsequent analog development.

Rationale for the Core Structure

The choice of this specific di-halogenated indole is deliberate.

-

C6-Bromo Group : This moiety is a well-established synthetic handle for palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Buchwald-Hartwig amination.[2][3] This allows for the introduction of a wide array of aryl, heteroaryl, vinyl, and amino substituents, enabling extensive exploration of the chemical space around this position to probe for key interactions with biological targets.

-

C3-Chloro Group : The C3 position of indole is electronically rich and a common site for interaction with protein targets. The introduction of an electron-withdrawing chlorine atom at this position not only modifies the electronic character of the indole ring but also activates it for potential nucleophilic aromatic substitution, providing another avenue for diversification. Reagents like N-chlorosuccinimide (NCS) are commonly used for the selective chlorination of activated aromatic systems like indoles.[4]

Proposed Synthesis Protocol for the Core Scaffold

Protocol: Synthesis of 6-Bromo-3-chloro-1H-indole (3)

-

Starting Material : Commercially available 6-bromo-1H-indole (1).

-

Protection (Optional but Recommended) : To prevent side reactions at the N1 position, the indole nitrogen can be protected. A common protecting group is tert-butyloxycarbonyl (Boc).

-

To a solution of 6-bromo-1H-indole (1 equiv.) in tetrahydrofuran (THF), add di-tert-butyl dicarbonate (Boc₂O, 1.2 equiv.) and 4-dimethylaminopyridine (DMAP, 0.1 equiv.).

-

Stir the reaction mixture at room temperature for 2-4 hours until TLC analysis indicates complete consumption of the starting material.

-

Concentrate the reaction mixture in vacuo and purify by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield N-Boc-6-bromo-1H-indole (2).

-

-

C3-Chlorination :

-

Dissolve the N-protected 6-bromoindole (2) in a suitable aprotic solvent such as dichloromethane (DCM) or acetonitrile.

-

Cool the solution to 0 °C in an ice bath.

-

Add N-chlorosuccinimide (NCS, 1.1 equiv.) portion-wise over 15 minutes.

-

Allow the reaction to stir at 0 °C and warm to room temperature over 2-3 hours, monitoring by TLC.

-

Upon completion, quench the reaction with aqueous sodium thiosulfate solution.

-

Extract the product with DCM, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

-

Deprotection :

-

Dissolve the crude chlorinated intermediate in a suitable solvent (e.g., DCM).

-

Add trifluoroacetic acid (TFA, 5-10 equiv.) and stir at room temperature for 1-2 hours.

-

Neutralize the reaction mixture carefully with saturated aqueous sodium bicarbonate.

-

Extract the product, dry, and concentrate. Purify by column chromatography to yield the target core, 6-bromo-3-chloro-1H-indole (3).

-

This synthetic pathway provides a reliable route to the core scaffold, setting the stage for systematic analog generation.

A Strategic Roadmap for SAR Exploration

A successful SAR campaign requires a logical and systematic approach to molecular modification. For the 6-bromo-3-chloro-1H-indole scaffold, three primary vectors for diversification are evident: the N1, C3, and C6 positions.

Caption: Strategic workflow for the SAR exploration of 6-bromo-3-chloro-1H-indole analogs.

N1-Position: Probing the Solvent-Exposed Region

The indole nitrogen is often directed towards the solvent-exposed region of a protein's binding pocket. Modification at this site can improve solubility, modulate pharmacokinetics, and introduce new interactions with the protein surface.

-

Rationale : Alkylation or arylation at N1 can introduce vectors that reach out of the primary binding site. Small alkyl chains (methyl, ethyl) can probe for small hydrophobic pockets, while larger groups incorporating polar functionalities (e.g., morpholine, piperazine) can enhance solubility and provide additional hydrogen bonding opportunities.

-

Experimental Choice : Standard N-alkylation conditions (e.g., sodium hydride with an alkyl halide in DMF) are effective. This allows for the rapid generation of a diverse set of N1-substituted analogs.

C6-Position: Deep Exploration via Cross-Coupling

The C6-bromo group is the key to unlocking extensive diversity. Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern medicinal chemistry for their reliability and broad functional group tolerance.[5]

-

Rationale : Introducing a variety of aryl and heteroaryl rings at this position can significantly alter the molecule's shape and electronic properties, allowing it to engage in new π-stacking or hydrophobic interactions deep within a binding pocket.

-

Experimental Choice : The Suzuki-Miyaura coupling is the workhorse reaction for this purpose.[2] By coupling the C6-bromoindole with a diverse library of commercially available boronic acids and esters, a wide range of biaryl and heteroaryl-aryl structures can be synthesized efficiently. This approach allows for the systematic probing of how different electronic (electron-donating vs. electron-withdrawing) and steric properties on the new ring impact biological activity.

C3-Position: Modulating the Core Interaction

While the C3-chloro group can be retained as a key electronic feature, it also presents an opportunity for substitution, though this may be more challenging than modifications at N1 or C6.

-

Rationale : Replacing the chloro group with small nucleophiles like amines (e.g., dimethylamine, piperidine) or methoxy groups can fine-tune hydrogen bonding capabilities and steric fit within the core binding region of the target.

-

Experimental Choice : Nucleophilic aromatic substitution at the C3 position of an indole can be challenging. It may require activation, for instance, through N-protection, and potentially harsh conditions or metal catalysis. This vector of exploration is often reserved for later-stage lead optimization once a promising scaffold from N1 and C6 modifications has been identified.

Biological Evaluation: A Focus on Protein Kinases

Indole derivatives are well-documented as inhibitors of various protein kinases, which are critical targets in oncology and inflammation.[6][7] Therefore, a primary screen against a panel of relevant kinases is a logical starting point for evaluating the newly synthesized analogs.

Target Selection Rationale

Protein kinases play a central role in cellular signaling, and their dysregulation is a hallmark of many diseases.[8] The ATP-binding site of kinases often contains hydrophobic regions and hydrogen bond donors/acceptors that are well-suited for interaction with the indole scaffold. A screen against kinases like SRC, EGFR, or Aurora kinases would be a rational starting point based on existing literature for indole-based inhibitors.[8][9]

Experimental Protocol: In Vitro Kinase Inhibition Assay

This protocol outlines a general, non-radioactive, luminescence-based assay to determine the half-maximal inhibitory concentration (IC₅₀) of test compounds.[10][11]

Protocol: ADP-Glo™ Kinase Assay

-

Reagent Preparation :

-

Prepare kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

-

Prepare serial dilutions of test compounds in DMSO, then dilute further in kinase buffer. Final DMSO concentration should be ≤1%.

-

Prepare a solution of the target kinase and its specific substrate peptide in kinase buffer.

-

Prepare an ATP solution in kinase buffer at a concentration close to its Kₘ for the target enzyme.

-

-

Kinase Reaction :

-

In a 384-well plate, add 5 µL of the test compound solution (or DMSO for control).

-

Add 10 µL of the kinase/substrate mixture to each well.

-

Incubate for 10 minutes at room temperature to allow compound binding.

-

Initiate the reaction by adding 10 µL of the ATP solution.

-

Incubate for 1 hour at 30 °C.

-

-

Signal Detection :

-

Stop the kinase reaction by adding 25 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature. This step depletes the remaining ATP.

-

Add 50 µL of Kinase Detection Reagent to convert the generated ADP back to ATP and induce a luminescent signal. Incubate for 30 minutes at room temperature.

-

-

Data Acquisition and Analysis :

-

Measure luminescence using a plate reader.

-

Calculate the percent inhibition for each compound concentration relative to the high (no enzyme) and low (DMSO) controls.

-

Plot percent inhibition versus log[compound concentration] and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.

-

This self-validating system provides a robust and high-throughput method for quantifying the inhibitory potency of each synthesized analog.[11]

Data Presentation and Interpretation

Systematic data organization is crucial for deriving meaningful SAR insights. A tabular format is ideal for comparing the structures of analogs with their corresponding biological activity.

Hypothetical SAR Data Table

The following table illustrates how data from an initial screen might be presented. Here, we hypothesize a series of analogs based on the 6-bromo-3-chloro-1H-indole core and their potential activity against a target like SRC kinase.

| Compound ID | R¹ (at N1) | R⁶ (at C6) | SRC Kinase IC₅₀ (nM) |

| 3 (Core) | -H | -Br | >10,000 |

| 4a | -CH₃ | -Br | 8,500 |

| 4b | -(CH₂)₂-OH | -Br | 6,200 |

| 5a | -H | -Phenyl | 1,500 |

| 5b | -H | 4-Fluorophenyl | 750 |

| 5c | -H | 4-Methoxyphenyl | 980 |

| 5d | -H | 3-Pyridyl | 450 |

| 6a | -CH₃ | 4-Fluorophenyl | 320 |

| 6b | -CH₃ | 3-Pyridyl | 150 |

Initial SAR Conclusions (Hypothetical)

-

Core Scaffold (3) : The unsubstituted core is inactive, indicating that substitutions are necessary for potency.

-

N1-Substitution : Small alkylation at N1 (e.g., 4a , 4b ) provides a minor improvement in activity, suggesting this position is not a primary driver of potency but can be used for fine-tuning.

-

C6-Substitution : Replacing the C6-bromo with aryl/heteroaryl groups via Suzuki coupling (5a-d ) leads to a significant increase in potency. This confirms the C6 position as a critical interaction site.

-

Electron-withdrawing fluorine at the para-position (5b ) is favorable compared to the unsubstituted phenyl (5a ).

-

A nitrogen-containing heterocycle like pyridine (5d ) is highly beneficial, potentially forming a key hydrogen bond.

-

-

Synergy : Combining beneficial modifications at N1 and C6 (6a , 6b ) leads to the most potent compounds. The combination of N1-methyl and C6-(3-pyridyl) in compound 6b demonstrates positive synergy, highlighting a promising lead for further optimization.

Conclusion and Future Directions

This guide establishes a comprehensive and logical framework for initiating and conducting a Structure-Activity Relationship study on 6-bromo-3-chloro-1H-indole analogs. By leveraging a robust synthetic strategy centered on the versatile halogenated core, researchers can systematically explore key chemical vectors at the N1, C3, and C6 positions. The strategic application of modern synthetic methods, particularly palladium-catalyzed cross-coupling, allows for the rapid generation of a diverse chemical library.

When coupled with a reliable biological screening platform, such as the in vitro kinase assay detailed herein, this approach enables the efficient generation of clear, interpretable SAR data. The hypothetical data presented illustrates how initial findings can guide the next iterative cycle of drug design, focusing on synergistic combinations of favorable substituents to optimize potency and other critical drug-like properties. The 6-bromo-3-chloro-1H-indole scaffold represents a promising starting point for the discovery of novel therapeutic agents, particularly in the realm of kinase inhibition.

References

-

Li, L., Hou, Z.-W., Li, P., & Wang, L. (2021). Site-Selective Electrochemical C-H Cyanation of Indoles. Organic Letters, 23(16), 5983–5987. Available at: [Link]

-

Li, L., Hou, Z.-W., Li, P., & Wang, L. (2021). Site-Selective Electrochemical C-H Cyanation of Indoles. PubMed. Available at: [Link]

-

Couto, C. G., & de la Rosa, P. (2014). Recent Progress in the Use of Pd-Catalyzed C-C Cross-Coupling Reactions in the Synthesis of Pharmaceutical Compounds. Journal of the Brazilian Chemical Society, 25(12), 2181-2204. Available at: [Link]

-

León, T., et al. (2018). Practical and Selective sp3 C−H Bond Chlorination via Aminium Radicals. Angewandte Chemie International Edition, 57(31), 9805-9809. Available at: [Link]

-

Alexanian, E. J., et al. (2011). Site-Selective Aliphatic C–H Chlorination Using N-Chloroamides Enables a Synthesis of Chlorolissoclimide. Journal of the American Chemical Society, 133(23), 8854–8857. Available at: [Link]

-

Royal Society of Chemistry. (n.d.). Selective C2 and C3 phosphorylmethylation of indoles with a phosphorylmethyl dibenzothiophenium reagent. Organic Chemistry Frontiers. Available at: [Link]

-

Hocek, M., et al. (2007). Palladium-catalyzed cross-coupling reactions in C6 modifications of purine nucleosides. Current Protocols in Nucleic Acid Chemistry, Chapter 1. Available at: [Link]

-

Adriaenssens, E. (2023). In vitro kinase assay. protocols.io. Available at: [Link]

-

Fernandes, C., et al. (2024). Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Treatment. Molecules, 29(14), 3326. Available at: [Link]

-

Boyer, S. J., et al. (2012). Indole RSK inhibitors. Part 1: discovery and initial SAR. Bioorganic & Medicinal Chemistry Letters, 22(1), 733-737. Available at: [Link]

-

The Royal Swedish Academy of Sciences. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. Available at: [Link]

-

Abdel-Aziz, M., et al. (2023). Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents. Molecules, 28(14), 5532. Available at: [Link]

-

Xiong, Z., et al. (2008). Synthesis and SAR Studies of Indole-Based MK2 Inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(6), 1994-1999. Available at: [Link]

-

Zuercher, W. J., & Glicksman, M. A. (2012). Assay Development for Protein Kinase Enzymes. Assay Guidance Manual. Available at: [Link]

-

BMG LABTECH. (2020). Kinase assays. Available at: [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. (2024). Antimalarial Activity of Indole Derivatives: A Comprehensive Review. ijpsr.com. Available at: [Link]

-

Sun, L., et al. (2019). Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations. Molecules, 24(10), 1985. Available at: [Link]

-

Jia, Y.-X., et al. (2024). Vinylene Carbonate as an Ethylene Equivalent for the Synthesis of 1,2-Bis(indolyl)ethenes and Benzo[α]carbazoles. Organic Letters. Available at: [Link]

-

De Vreese, R., et al. (2017). Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists. Bioorganic & Medicinal Chemistry, 25(21), 5873-5884. Available at: [Link]

-

Adriaenssens, E. (2023). In vitro kinase assay. ResearchGate. Available at: [Link]

-

Royal Society of Chemistry. (2024). Antineoplastic indole-containing compounds with potential VEGFR inhibitory properties. RSC Medicinal Chemistry. Available at: [Link]

-

Wikipedia. (n.d.). Psilocin. Available at: [Link]

-

Allen, J. J., & Lazerwith, S. E. (2017). Assaying Protein Kinase Activity with Radiolabeled ATP. Journal of Visualized Experiments, (123), 55762. Available at: [Link]

-

Alpan, A. S., et al. (2024). Synthesis and Anticancer Activity of Novel Indole Derivatives as Dual EGFR/SRC Kinase Inhibitors. Letters in Drug Design & Discovery, 21(9), 1145-1158. Available at: [Link]

Sources

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. scielo.br [scielo.br]

- 4. Practical and Selective sp3 C−H Bond Chlorination via Aminium Radicals - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nobelprize.org [nobelprize.org]

- 6. mdpi.com [mdpi.com]

- 7. Indole RSK inhibitors. Part 1: discovery and initial SAR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benthamdirect.com [benthamdirect.com]

- 9. Antineoplastic indole-containing compounds with potential VEGFR inhibitory properties - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08962B [pubs.rsc.org]

- 10. In vitro kinase assay [protocols.io]

- 11. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Methodological & Application

Application Note & Protocol: Regioselective Synthesis of 6-bromo-3-chloro-1H-indole

For: Researchers, scientists, and drug development professionals engaged in medicinal chemistry and synthetic organic chemistry.

Introduction: The Strategic Importance of Halogenated Indoles

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and pharmaceuticals.[1] Halogenated indoles, in particular, serve as critical building blocks for drug discovery, where the introduction of halogen atoms can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, binding affinity, and membrane permeability. The target molecule, 6-bromo-3-chloro-1H-indole, is a versatile intermediate, presenting two distinct halogenated positions (C3-Cl and C6-Br) that can be selectively functionalized, for instance, through cross-coupling reactions, to generate diverse libraries of complex molecules.[2][3]

This document provides a comprehensive, field-proven protocol for the regioselective synthesis of 6-bromo-3-chloro-1H-indole from the commercially available starting material, 6-bromoindole. We will delve into the mechanistic underpinnings of the reaction, offer a detailed step-by-step experimental procedure, and provide guidance on product purification and characterization.

Chemical Theory & Mechanistic Rationale

The Inherent Reactivity of the Indole Nucleus

The indole ring system is an electron-rich heterocycle. The lone pair of electrons on the nitrogen atom participates in the π-system, significantly increasing the electron density of the pyrrole ring. This electronic characteristic makes the C3 position the most nucleophilic and, therefore, highly susceptible to electrophilic attack.[1][4] Directing electrophilic substitution to this position is often facile, while substitution at other positions typically requires more forcing conditions or the use of protecting groups.[5]

Choice of Chlorinating Agent: N-Chlorosuccinimide (NCS)

For the selective chlorination at the C3 position of 6-bromoindole, N-Chlorosuccinimide (NCS) is the reagent of choice.[6][7]

Why NCS is preferred:

-

Mildness and Selectivity: NCS is a mild electrophilic chlorinating agent, which minimizes the risk of over-chlorination or other side reactions that can occur with more aggressive reagents like sulfuryl chloride (SO₂Cl₂) or molecular chlorine (Cl₂).[8][9]

-

Ease of Handling: As a stable, crystalline solid, NCS is significantly easier and safer to handle, weigh, and dispense compared to gaseous or highly corrosive liquid reagents.[10][11]

-

Favorable Byproducts: The reaction byproduct is succinimide, which is generally soluble in aqueous media, simplifying the work-up and purification process.

Reaction Mechanism: Electrophilic Aromatic Substitution

The chlorination of 6-bromoindole with NCS proceeds via a classic electrophilic aromatic substitution mechanism. The succinimide moiety polarizes the N-Cl bond, rendering the chlorine atom electrophilic (δ+).

The mechanism unfolds as follows:

-

Nucleophilic Attack: The electron-rich C3 position of the 6-bromoindole ring attacks the electrophilic chlorine atom of NCS.

-

Formation of the Sigma Complex: This attack breaks the π-bond between C2 and C3, forming a resonance-stabilized carbocation intermediate, often referred to as a sigma complex or arenium ion.

-

Deprotonation and Aromatization: A base (which can be the solvent or the succinimide anion byproduct) abstracts the proton from the C3 position, collapsing the intermediate and restoring the aromaticity of the indole ring. This step yields the final product, 6-bromo-3-chloro-1H-indole, and succinimide.

Reaction Mechanism Diagram

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Green C3-Aminomethylation of Indoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Site-Selective N-1 and C-3 Heteroarylation of Indole with Heteroarylnitriles by Organocatalysis under Visible Light - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. eurekaselect.com [eurekaselect.com]

- 8. DMSO/SOCl2-Enabled Synthesis of 3-Chloroindoles via Desulfonylative Chlorocyclization of N,N-Disubstituted 2-Alkynylanilines [organic-chemistry.org]

- 9. DMSO/SOCl2-Enabled Synthesis of 3-Chloroindoles via Desulfonylative Chlorocyclization of N,N-Disubstituted 2-Alkynylanilines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. cdhfinechemical.com [cdhfinechemical.com]

- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

Application Notes and Protocols for the Regioselective C3-Chlorination of 6-bromo-1H-indole

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic strategies for the selective chlorination of 6-bromo-1H-indole at the C3 position, yielding the valuable intermediate, 3-chloro-6-bromo-1H-indole. The indole scaffold is a privileged structure in medicinal chemistry, and its halogenated derivatives are crucial for modulating pharmacokinetic and pharmacodynamic properties. This document delves into the mechanistic underpinnings of electrophilic substitution on the indole ring, offering a rationale for the high regioselectivity observed at the C3 position. Detailed, field-tested protocols for chlorination using common reagents such as N-Chlorosuccinimide (NCS) and sulfuryl chloride (SO₂Cl₂) are presented, complete with explanations for experimental choices. This guide is intended to equip researchers with the foundational knowledge and practical steps to confidently and successfully perform this key synthetic transformation.

Introduction: The Significance of 3-Chloroindoles in Modern Drug Discovery

The indole nucleus is a cornerstone of numerous biologically active compounds and pharmaceuticals.[1][2] The strategic functionalization of the indole ring system is a pivotal aspect of drug design, enabling the fine-tuning of a molecule's interaction with its biological target. Halogenation, in particular, is a widely employed strategy to enhance metabolic stability, improve membrane permeability, and introduce new binding interactions.

The C3 position of the indole ring is intrinsically the most nucleophilic and therefore the most reactive towards electrophiles.[3][4][5][6] The introduction of a chlorine atom at this position yields 3-chloroindoles, which are versatile synthetic intermediates. For instance, 3-chloroindole moieties have been incorporated into potent Factor Xa inhibitors, demonstrating their utility in developing novel antithrombotic agents.[7] The target molecule of this guide, 3-chloro-6-bromo-1H-indole, combines the C3-chloro substituent with a bromine atom on the benzene ring, offering multiple points for further synthetic diversification, making it a valuable building block in the synthesis of complex molecules.[8][9]

Mechanistic Rationale: The Inherent Reactivity of the Indole C3 Position

The regioselectivity of the chlorination of 6-bromo-1H-indole at the C3 position is a direct consequence of the electronic properties of the indole ring system. The reaction proceeds via an electrophilic aromatic substitution mechanism. The key to understanding the C3 selectivity lies in the stability of the cationic intermediate (the sigma complex or arenium ion) formed upon attack by the electrophile (Cl⁺).

Attack at the C3 position results in a resonance-stabilized carbocation where the positive charge is delocalized over the C2 position and, most importantly, the nitrogen atom, without disrupting the aromaticity of the fused benzene ring.[3][10] In contrast, electrophilic attack at the C2 position would lead to an intermediate where the aromaticity of the benzene ring is lost in the resonance forms that delocalize the positive charge onto the nitrogen atom.[3] This makes the C2-attack pathway significantly less energetically favorable.

The presence of the electron-withdrawing bromine atom at the C6 position is expected to slightly deactivate the benzene portion of the indole ring towards electrophilic attack, further favoring substitution on the electron-rich pyrrole ring.

Caption: Mechanism of C3 Electrophilic Chlorination of Indole.

Recommended Chlorination Protocols

Two primary reagents are recommended for the efficient C3-chlorination of 6-bromo-1H-indole: N-Chlorosuccinimide (NCS) and Sulfuryl Chloride (SO₂Cl₂). Both are effective sources of electrophilic chlorine.

Protocol 1: Chlorination using N-Chlorosuccinimide (NCS)

N-Chlorosuccinimide is a mild and convenient chlorinating agent that is easy to handle.[11][12] It is particularly useful for the chlorination of electron-rich aromatic and heterocyclic compounds. The following protocol is adapted from a procedure for a substituted indole and may require optimization for 6-bromo-1H-indole.[13]

Experimental Workflow:

Caption: Workflow for NCS-mediated C3-chlorination.

Step-by-Step Methodology:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 6-bromo-1H-indole (1.0 eq).

-

Dissolution: Dissolve the starting material in glacial acetic acid (AcOH). The volume should be sufficient to ensure complete dissolution at the reaction temperature.

-

Reagent Addition: Add N-Chlorosuccinimide (NCS) (1.2 eq) to the solution.

-

Reaction Conditions: Heat the reaction mixture to 55 °C and maintain stirring for approximately 7 hours.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into water. Extract the product with a suitable organic solvent, such as ethyl acetate (EtOAc). Wash the combined organic layers with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

-

Purification: Concentrate the organic phase under reduced pressure. Purify the crude product by column chromatography on silica gel to afford 3-chloro-6-bromo-1H-indole.

Protocol 2: Chlorination using Sulfuryl Chloride (SO₂Cl₂)

Sulfuryl chloride is a more reactive chlorinating agent than NCS and can be effective for less reactive substrates. It should be handled with care in a well-ventilated fume hood as it reacts with water to release HCl and H₂SO₄.

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. researchgate.net [researchgate.net]

- 3. US3920757A - Chlorination with sulfuryl chloride - Google Patents [patents.google.com]

- 4. scribd.com [scribd.com]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CN104292145A - Preparation method of 6-bromoindole derivative - Google Patents [patents.google.com]

- 8. isca.me [isca.me]

- 9. N-Chlorosuccinimide (NCS) [organic-chemistry.org]

- 10. eurekaselect.com [eurekaselect.com]

- 11. researchgate.net [researchgate.net]

- 12. eurekaselect.com [eurekaselect.com]

- 13. Sulfuryl chloride - Wikipedia [en.wikipedia.org]

Application Notes and Protocols for Suzuki Coupling Reactions with 6-bromo-3-chloro-1H-indole

Introduction: The Strategic Importance of C-6 Arylated Indoles

The indole nucleus is a privileged scaffold in medicinal chemistry and drug discovery, forming the core of numerous natural products and synthetic pharmaceuticals.[1][2] Functionalization of the indole ring system allows for the fine-tuning of pharmacological properties. Specifically, the introduction of aryl groups at the C-6 position of the indole core can significantly influence biological activity. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for forming carbon-carbon bonds, making it an ideal strategy for the synthesis of 6-arylindoles.[3][4][5]

This application note provides a detailed guide for researchers, scientists, and drug development professionals on performing Suzuki coupling reactions with 6-bromo-3-chloro-1H-indole. This substrate is particularly interesting due to the presence of two different halogen atoms, which allows for selective functionalization. The greater reactivity of the carbon-bromine bond compared to the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions enables the selective arylation at the C-6 position.[6][7][8] This guide will cover the mechanistic underpinnings, detailed experimental protocols, and critical parameters for successful and selective Suzuki coupling.

Mechanism of the Suzuki-Miyaura Coupling Reaction

The Suzuki-Miyaura coupling reaction is a palladium-catalyzed process that involves three key steps: oxidative addition, transmetalation, and reductive elimination.[3][6][9] The catalytic cycle is initiated by the oxidative addition of the aryl halide to a palladium(0) complex. The presence of a base is crucial for the subsequent transmetalation step, where the organic group from the organoboron reagent is transferred to the palladium(II) complex.[3][10] Finally, reductive elimination from the palladium(II) complex yields the desired biaryl product and regenerates the palladium(0) catalyst, allowing the cycle to continue.[3][6]

Figure 1: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Protocols

Materials and Reagents

-

Substrate: 6-bromo-3-chloro-1H-indole

-

Organoboron Reagent: Arylboronic acid or arylboronic acid pinacol ester (e.g., phenylboronic acid, 4-methoxyphenylboronic acid)

-

Palladium Catalyst:

-

Palladium(II) acetate (Pd(OAc)₂)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

-

-

Ligand:

-

Triphenylphosphine (PPh₃)

-

Tricyclohexylphosphine (PCy₃)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

-

-

Base:

-

Potassium carbonate (K₂CO₃)

-

Sodium carbonate (Na₂CO₃)

-

Potassium phosphate (K₃PO₄)

-

Cesium carbonate (Cs₂CO₃)

-

-

Solvent:

-

1,4-Dioxane

-

Toluene

-

N,N-Dimethylformamide (DMF)

-

A mixture of an organic solvent and water (e.g., Dioxane/H₂O)

-

-

Anhydrous solvents and reagents are recommended for optimal results.

Step-by-Step Protocol for a Typical Suzuki Coupling Reaction

This protocol describes a general procedure for the Suzuki coupling of 6-bromo-3-chloro-1H-indole with an arylboronic acid. The specific conditions may require optimization depending on the nature of the arylboronic acid.

-

Reaction Setup:

-

To a dry reaction vessel (e.g., a round-bottom flask or a microwave vial) equipped with a magnetic stir bar, add 6-bromo-3-chloro-1H-indole (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (2.0-3.0 equiv).

-

The vessel is sealed with a septum and purged with an inert gas (e.g., argon or nitrogen) for 10-15 minutes. This is crucial to prevent the oxidation of the palladium(0) catalyst.

-

-

Catalyst and Ligand Addition:

-

In a separate vial, the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%) and the ligand (e.g., SPhos, 4-10 mol%) are mixed.

-

The catalyst/ligand mixture is then added to the reaction vessel under a positive pressure of inert gas.

-

-

Solvent Addition and Reaction:

-

Anhydrous solvent (e.g., 1,4-dioxane) is added to the reaction vessel via a syringe. A typical concentration is 0.1-0.2 M with respect to the 6-bromo-3-chloro-1H-indole.

-

If a mixed solvent system is used, the degassed aqueous solution of the base can be added at this stage.

-

The reaction mixture is then heated to the desired temperature (typically 80-110 °C) and stirred vigorously for the required time (2-24 hours). Reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

-

Workup and Purification:

-

After the reaction is complete (as indicated by the consumption of the starting material), the mixture is cooled to room temperature.

-

The reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 6-aryl-3-chloro-1H-indole.

-

Figure 2: General experimental workflow for the Suzuki coupling reaction.

Optimization of Reaction Parameters

The success and selectivity of the Suzuki coupling reaction with 6-bromo-3-chloro-1H-indole are highly dependent on the choice of catalyst, ligand, base, and solvent. The following table summarizes some recommended starting conditions and potential variations for optimization.

| Parameter | Recommended Conditions | Rationale and Considerations |

| Palladium Catalyst | Pd(OAc)₂ (2-5 mol%), Pd₂(dba)₃ (1-3 mol%), Pd(dppf)Cl₂ (2-5 mol%) | Pd(OAc)₂ and Pd₂(dba)₃ are common Pd(0) precursors that require an external ligand. Pd(dppf)Cl₂ is a pre-formed catalyst complex that is often effective for challenging substrates. |

| Ligand | SPhos (4-10 mol%), P(t-Bu)₃ (4-10 mol%), XPhos (4-10 mol%) | Bulky, electron-rich phosphine ligands generally promote the oxidative addition and reductive elimination steps, leading to higher yields and faster reaction times.[9][10] |

| Base | K₂CO₃ (2-3 equiv), K₃PO₄ (2-3 equiv), Cs₂CO₃ (2-3 equiv) | The choice of base can significantly impact the reaction rate and yield.[11] Stronger bases like K₃PO₄ and Cs₂CO₃ are often more effective, especially for less reactive aryl chlorides, but for selective coupling at the C-Br position, a milder base like K₂CO₃ is a good starting point. |

| Solvent | 1,4-Dioxane, Toluene, DMF, Dioxane/H₂O (e.g., 4:1) | The solvent choice affects the solubility of the reagents and the stability of the catalytic species.[9] Aprotic polar solvents are generally preferred. The addition of water can sometimes accelerate the reaction. |

| Temperature | 80-110 °C | Higher temperatures generally lead to faster reaction rates. However, excessively high temperatures can lead to catalyst decomposition and side reactions. |

Troubleshooting Common Issues

| Issue | Potential Cause | Suggested Solution |

| Low or no conversion | Inactive catalyst, insufficient temperature, poor choice of base or ligand. | Ensure an inert atmosphere is maintained. Increase the reaction temperature. Screen different combinations of palladium catalysts, ligands, and bases. |

| Formation of homocoupled product (biaryl from boronic acid) | Presence of oxygen, high catalyst loading. | Thoroughly degas the reaction mixture and maintain a positive pressure of inert gas. Reduce the catalyst loading. |

| Dehalogenation of the starting material | Presence of water or other protic sources, certain ligand/base combinations. | Use anhydrous solvents and reagents. Consider using a non-aqueous base. |

| Reaction at the C-3 chloro position | High temperature, highly active catalyst system. | Lower the reaction temperature. Use a less reactive catalyst/ligand system. The inherent higher reactivity of the C-Br bond should favor C-6 coupling under optimized conditions. |

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the selective synthesis of 6-aryl-3-chloro-1H-indoles from 6-bromo-3-chloro-1H-indole. By carefully selecting the palladium catalyst, ligand, base, and solvent, researchers can achieve high yields of the desired products. The protocols and guidelines presented in this application note provide a solid foundation for the successful implementation of this important transformation in the synthesis of novel indole derivatives for drug discovery and development.

References

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

-

Wikipedia. (2024, November 26). Suzuki reaction. Retrieved from [Link]

- Kotha, S., Lahiri, K., & Kashinath, D. (2002). Applied Suzuki cross-coupling reaction for syntheses of biologically active compounds. Tetrahedron, 58(48), 9633–9695.

- Barbero, N., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 11(8), 4557-4566.

-

Myers, A. (n.d.). The Suzuki Reaction. Chem 115. Retrieved from [Link]

- Kumar, A., & Kumar, V. (2019). Pd-catalyzed C–H bond activation of Indoles for Suzuki reaction. Journal of Chemical Sciences, 131(7), 65.

- Laulhé, S., Blackburn, J. M., & Roizen, J. L. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters, 18(17), 4440–4443.

-

The Chemists' Cookbook. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Video]. YouTube. Retrieved from [Link]

- Csay, T., et al. (2011). 6-Chloro- and 6-Bromo-Substituted Steroids in the Suzuki-Miyaura Cross-Coupling Reaction. A Convenient Route to Potential Aromatase Inhibitors. Steroids, 76(12), 1259-1267.

-

ResearchGate. (n.d.). Table 1. Screening of palladium catalysts for the Suzuki coupling of.... Retrieved from [Link]

- Singh, U. P., et al. (2023). Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Omega, 8(8), 7935–7947.